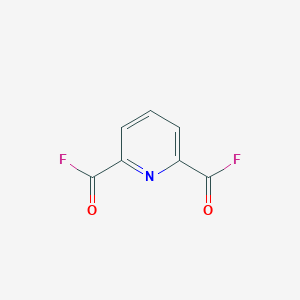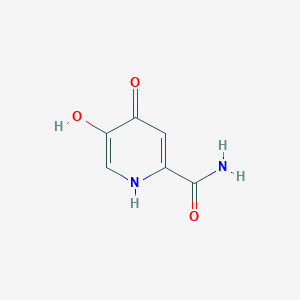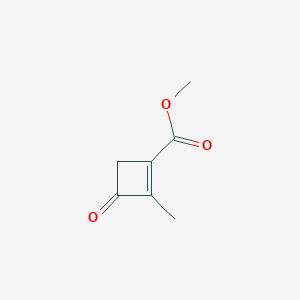
Pyridine-2,6-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-dicarbonyl difluoride: is an organic compound with the molecular formula C7H3F2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms attached to the carbonyl groups at positions 2 and 6 of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarbonyl difluoride can be synthesized from pyridine-2,6-dicarboxylic acid. The carboxylic acid groups are first converted to acyl chlorides using thionyl chloride or oxalyl chloride. .
From Pyridine-2,6-dicarbonyl Dichloride: Another method involves the direct fluorination of pyridine-2,6-dicarbonyl dichloride using reagents like antimony trifluoride or sulfur tetrafluoride under controlled conditions
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Pyridine-2,6-dicarbonyl difluoride can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form pyridine-2,6-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine-2,6-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Pyridine-2,6-dicarboxamides or pyridine-2,6-dicarboxylates.
Reduction: Pyridine-2,6-dimethanol.
Oxidation: Pyridine-2,6-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine-2,6-dicarbonyl difluoride is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes. It serves as a precursor for the preparation of pyridine-based ligands and catalysts .
Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of pyridine-2,6-dicarbonyl difluoride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins .
Comparación Con Compuestos Similares
Pyridine-2,6-dicarbonyl Dichloride: Similar in structure but contains chlorine atoms instead of fluorine.
Pyridine-2,6-dicarboxylic Acid: Contains carboxylic acid groups instead of carbonyl fluorides.
Pyridine-2,6-dimethanol: A reduced form of pyridine-2,6-dicarbonyl difluoride with hydroxyl groups.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity in nucleophilic substitution reactions. These properties make it a valuable intermediate in organic synthesis and materials science .
Propiedades
IUPAC Name |
pyridine-2,6-dicarbonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWLQIFYMSBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)F)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552265 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-28-8 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)













